molecular formula C11H13BrN2O B8059476 5-Bromo-1-(3-methoxypropyl)-1H-1,3-benzodiazole

5-Bromo-1-(3-methoxypropyl)-1H-1,3-benzodiazole

Cat. No.: B8059476
M. Wt: 269.14 g/mol
InChI Key: ZMYNPSPXRNWZJD-UHFFFAOYSA-N
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Description

5-Bromo-1-(3-methoxypropyl)-1H-1,3-benzodiazole is an organic compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic aromatic compounds that contain a benzene ring fused to a diazole ring. This particular compound is characterized by the presence of a bromine atom at the 5-position and a 3-methoxypropyl group at the 1-position of the benzodiazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(3-methoxypropyl)-1H-1,3-benzodiazole typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is usually a benzodiazole derivative.

    Bromination: The benzodiazole derivative is then brominated at the 5-position using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Alkylation: The brominated benzodiazole is subsequently alkylated with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate or sodium hydride to introduce the 3-methoxypropyl group at the 1-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and alkylation processes. These processes are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(3-methoxypropyl)-1H-1,3-benzodiazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzodiazole, while oxidation can produce a benzodiazole oxide.

Scientific Research Applications

5-Bromo-1-(3-methoxypropyl)-1H-1,3-benzodiazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(3-methoxypropyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The bromine atom and the methoxypropyl group contribute to its reactivity and ability to form stable complexes with biological molecules. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1-(3-methoxypropyl)-1H-1,3-benzodiazole: Similar structure with a chlorine atom instead of bromine.

    5-Fluoro-1-(3-methoxypropyl)-1H-1,3-benzodiazole: Similar structure with a fluorine atom instead of bromine.

    5-Iodo-1-(3-methoxypropyl)-1H-1,3-benzodiazole: Similar structure with an iodine atom instead of bromine.

Uniqueness

The uniqueness of 5-Bromo-1-(3-methoxypropyl)-1H-1,3-benzodiazole lies in its specific combination of a bromine atom and a 3-methoxypropyl group, which imparts distinct chemical and biological properties. The bromine atom enhances its reactivity in substitution and coupling reactions, while the methoxypropyl group provides additional steric and electronic effects that influence its interactions with molecular targets.

Properties

IUPAC Name

5-bromo-1-(3-methoxypropyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O/c1-15-6-2-5-14-8-13-10-7-9(12)3-4-11(10)14/h3-4,7-8H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYNPSPXRNWZJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C=NC2=C1C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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